7-Methoxyneochamaejasmine A
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Overview
Description
7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid compound found in the roots of Stellera chamaejasme L. This compound has garnered significant interest due to its potential biological activities, including antibacterial, nematicidal, and allelopathic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyneochamaejasmine A involves several steps, including the use of various reagents and catalysts. The detailed synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate flavonoid precursors.
Methoxylation: Introduction of the methoxy group at the 7th position using methylating agents.
Cyclization: Formation of the biflavonoid structure through cyclization reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: roots, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyneochamaejasmine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
7-Methoxyneochamaejasmine A has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in various chemical studies.
Biology: Investigated for its nematicidal and antibacterial activities.
Medicine: Potential use as an active pharmaceutical ingredient due to its biological activities.
Industry: Utilized in agricultural research as a botanical bio-herbicide and anti-blight fungicide.
Mechanism of Action
The mechanism of action of 7-Methoxyneochamaejasmine A involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Neochamaejasmine B: Another biflavonoid with similar antibacterial and nematicidal activities.
Daphnoretin: A related compound with notable biological activities.
Uniqueness: 7-Methoxyneochamaejasmine A is unique due to its specific methoxy group at the 7th position, which contributes to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXONQUVLAQIZDG-GERHYJQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying allelochemicals in Stellera chamaejasme L.?
A1: Stellera chamaejasme L. is known for its invasive nature, and understanding the allelochemicals it produces can provide insights into its ecological impact. [, ] These compounds might play a role in inhibiting the growth of other plant species in its vicinity, giving Stellera chamaejasme L. a competitive advantage. [, ] This knowledge can be valuable for developing strategies to control its spread and manage its impact on native plant communities.
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